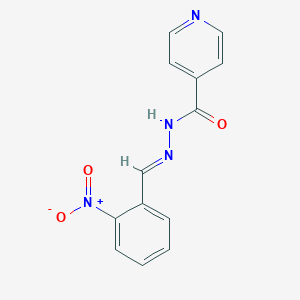
4-ethyl-N-(4-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(4-pyridinyl)benzenesulfonamide, commonly known as ETP-46321, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ETP-46321 is a sulfonamide derivative that belongs to the class of N-aryl pyridinesulfonamides. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of ETP-46321 involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by ETP-46321 leads to a decrease in tumor pH, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of CA IX in vitro and in vivo, leading to a decrease in tumor pH and inhibition of cancer cell growth. ETP-46321 has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ETP-46321 has several advantages and limitations for laboratory experiments. The compound is relatively easy to synthesize and has been shown to have potent inhibitory effects on CA IX. However, ETP-46321 has limited solubility in water, which can make it difficult to use in some experimental settings. Additionally, the compound has not yet been extensively studied in vivo, which limits its potential use in preclinical studies.
Orientations Futures
Despite the limitations, ETP-46321 has shown significant promise as a potential therapeutic agent. Future research should focus on further elucidating the mechanism of action of the compound and studying its effects in vivo. Additionally, the potential use of ETP-46321 in combination with other anticancer agents should be explored, as this may increase its efficacy in the treatment of cancer. Finally, the development of more soluble analogs of ETP-46321 may increase its potential use in laboratory experiments and preclinical studies.
Méthodes De Synthèse
The synthesis of ETP-46321 involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction yields ETP-46321 as a white solid with a melting point of 220-222°C. The compound has been synthesized using other methods as well, including the reaction of 4-ethylbenzenesulfonyl chloride with 4-cyanopyridine in the presence of a base.
Applications De Recherche Scientifique
ETP-46321 has been extensively studied for its potential therapeutic applications in various fields of scientific research. The compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. ETP-46321 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
4-ethyl-N-(4-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
4-ethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-2-11-3-5-13(6-4-11)18(16,17)15-12-7-9-14-10-8-12/h3-10H,2H2,1H3,(H,14,15) |
Clé InChI |
FSBHTNOEVVGRTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)


![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)

![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)